Chiral Potency Discrimination in JNK3 Kinase Inhibition
The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold bearing a C5 stereocenter (the position occupied by the carboxamide in the target compound) demonstrates drastic enantiospecific potency differences against JNK3. The (S)-enantiomers of elaborated 5-substituted derivatives showed p38/JNK3 IC₅₀ selectivity ratios up to 10 and were up to 20 times more potent JNK3 inhibitors than the corresponding (R)-enantiomers [1]. This chiral discrimination magnitude is absent in achiral pyrroloimidazole scaffolds such as the 7-carboxamide regioisomer (CAS 2138214-20-5) or the unsubstituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, making the racemic or enantiopure 5-carboxamide an essential procurement choice for programs requiring target-specific kinase modulation .
| Evidence Dimension | JNK3 inhibitory potency ratio between enantiomers |
|---|---|
| Target Compound Data | (S)-enantiomer: up to 20-fold more potent than (R)-enantiomer (in elaborated derivatives bearing C5 substitution equivalent to carboxamide position) |
| Comparator Or Baseline | (R)-enantiomer of same scaffold: baseline potency; achiral 7-carboxamide regioisomer (CAS 2138214-20-5): no chiral discrimination possible |
| Quantified Difference | 20-fold potency difference between (S) and (R) enantiomers; p38/JNK3 selectivity ratio up to 10 for (S)-enantiomer |
| Conditions | In vitro JNK3 and p38 kinase inhibition assays; c-Jun phosphorylation inhibition in low K⁺-induced cell death model of rat cerebellar granule neurones |
Why This Matters
Procurement of the 5-carboxamide scaffold (racemic or enantiopure) enables access to the stereochemically critical C5 position, which is a prerequisite for achieving the 20-fold JNK3 potency gain observed in advanced leads—a differentiation axis unavailable with achiral regioisomers.
- [1] Graczyk, P. P.; Khan, A.; Bhatia, G. S.; Palmer, V.; Medland, D.; Numata, H.; Oinuma, H.; Catchick, J.; Dunne, A.; Ellis, M.; Smales, C.; Whitfield, J.; Neame, S. J.; Shah, B.; Wilton, D.; Morgan, L.; Patel, T.; Chung, R.; Desmond, H.; Staddon, J. M.; Sato, N.; Inoue, A. The neuroprotective action of JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. Bioorg. Med. Chem. Lett. 2005, 15, 4666–4670. View Source
